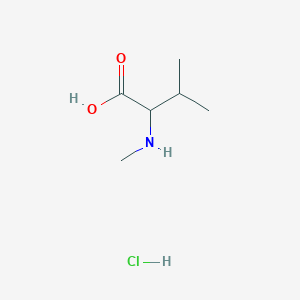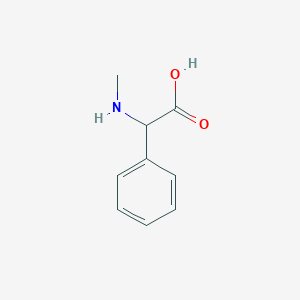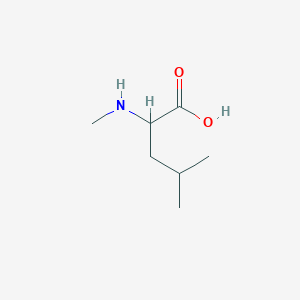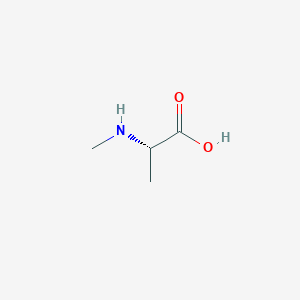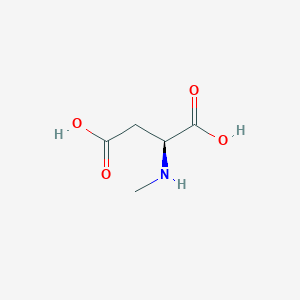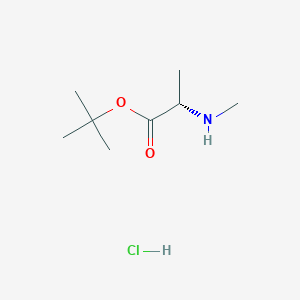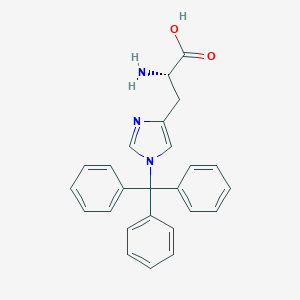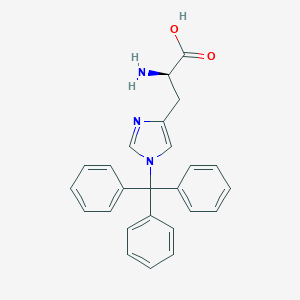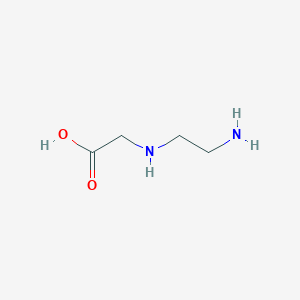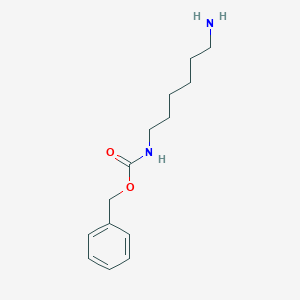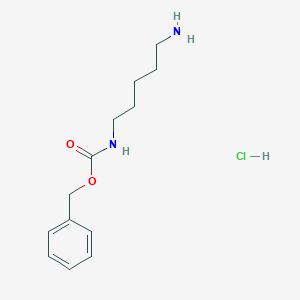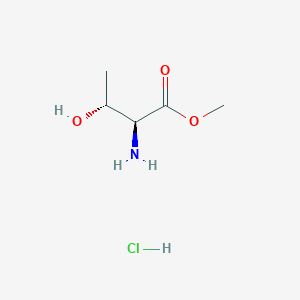
L-スレオニンメチルエステル塩酸塩
概要
説明
Methyl L-threoninate hydrochloride is a chemical compound with the molecular formula C5H12ClNO3 and a molecular weight of 169.61 g/mol . It is a derivative of L-threonine, an essential amino acid, and is often used as a building block in the synthesis of various drugs . This compound is known for its potential use in the field of pharmaceuticals .
科学的研究の応用
Methyl L-threoninate hydrochloride has a wide range of applications in scientific research :
Chemistry: It is used as a building block in the synthesis of various organic compounds and pharmaceuticals.
Biology: It serves as a precursor in the biosynthesis of proteins and other biomolecules.
Medicine: It is used in the development of drugs and therapeutic agents.
Industry: It is utilized in the production of food additives and nutritional supplements.
準備方法
The synthesis of Methyl L-threoninate hydrochloride typically involves the esterification of L-threonine. One common method includes the following steps :
Starting Materials: L-threonine and anhydrous methanol.
Reaction Conditions: The reaction is carried out in a 1000 mL three-neck round-bottom flask. L-threonine (45 g, 0.38 mol) is dissolved in anhydrous methanol (400 mL) and cooled in an ice-salt bath.
Hydrochlorination: Dry hydrogen chloride gas is slowly bubbled through the solution for about 4 hours until the solid completely dissolves.
Reflux: The mixture is then heated to reflux for 3 hours.
Saturation: After cooling, dry hydrogen chloride gas is bubbled through the solution again until saturation is achieved.
Reaction Completion: The reaction is allowed to proceed at room temperature for about 3 days. Thin-layer chromatography (TLC) is used to confirm the completion of the reaction.
Isolation: The solvent is removed under reduced pressure to yield Methyl L-threoninate hydrochloride as a white powder.
化学反応の分析
Methyl L-threoninate hydrochloride undergoes various chemical reactions, including :
Oxidation: It can be oxidized to form corresponding oxo compounds.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Hydrolysis: The ester group can be hydrolyzed to yield L-threonine and methanol.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like ammonia or amines . The major products formed from these reactions depend on the specific reagents and conditions used.
作用機序
The mechanism of action of Methyl L-threoninate hydrochloride involves its role as a precursor to the amino acids glycine and serine . It helps maintain the proper protein balance in the body and is important for the formation of collagen, elastin, and tooth enamel . It also aids in liver and lipotropic function when combined with aspartic acid and methionine .
類似化合物との比較
Methyl L-threoninate hydrochloride can be compared with other similar compounds such as :
L-threonine methyl ester: Similar in structure but without the hydrochloride group.
L-threonineamide: An amide derivative of L-threonine.
L-threonine: The parent amino acid without esterification.
Methyl L-threoninate hydrochloride is unique due to its hydrochloride group, which enhances its solubility and stability in various solvents .
特性
IUPAC Name |
methyl (2S,3R)-2-amino-3-hydroxybutanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO3.ClH/c1-3(7)4(6)5(8)9-2;/h3-4,7H,6H2,1-2H3;1H/t3-,4+;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZSJLLVVZFTDEY-HJXLNUONSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)OC)N)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)OC)N)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20193049 | |
| Record name | Methyl L-threoninate hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20193049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39994-75-7 | |
| Record name | L-Threonine, methyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39994-75-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl L-threoninate hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039994757 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl L-threoninate hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20193049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl L-threoninate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.744 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of L-Threonine methyl ester hydrochloride in the synthesis of Paclitaxel-C3′-14C?
A1: L-Threonine methyl ester hydrochloride serves as a crucial starting material in the synthesis of Paclitaxel-C3′-14C, a radiolabeled version of the chemotherapy drug Paclitaxel. [] The synthesis, as described in the research, involves several steps where L-Threonine methyl ester hydrochloride is modified. This includes reacting it with tert-butoxydiphenylchlorosilane, benzaldehyde-C7- 14 C, and acetoxyacetyl chloride/triethylamine to ultimately form a key intermediate, (3R,4S)-cis-1-benzoyl-3-O-(triethylsilyl)-4-phenylazetidin-2-one-C4- 14 C. This intermediate is then coupled with another molecule, 7-triethylsilylbaccatin III, and deprotected to yield Paclitaxel-C3′-14C. []
Q2: What challenges are associated with using sodium borohydride in the synthesis of Fmoc-O-tert-butyl-L-threoninol, and how does the research address these challenges?
A2: The conventional use of sodium borohydride to reduce Fmoc-thr(tbu)-oh in the synthesis of Fmoc-O-tert-butyl-L-threoninol presents two main challenges: strict temperature control requirements and the risk of decomposing the FMoc protecting group. [] These issues often lead to low yield and increased production costs. The research proposes a novel synthetic route that avoids the direct reduction of Fmoc-thr(tbu)-oh with sodium borohydride. [] Instead, the process involves a series of protection, deprotection, and reduction steps using alternative reagents like benzyl chloroformate and hydrogenation. This modified approach helps to circumvent the limitations associated with sodium borohydride and achieve a more efficient synthesis of Fmoc-O-tert-butyl-L-threoninol. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


